B1575196 Histone-lysine N-methyltransferase EZH2 (120-128)

Histone-lysine N-methyltransferase EZH2 (120-128)

Cat. No. B1575196
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Histone-lysine N-methyltransferase EZH2

Scientific Research Applications

Role in Kidney Diseases

EZH2, a histone-lysine N-methyltransferase, is implicated in various kidney injuries like acute kidney injury (AKI), renal fibrosis, diabetic nephropathy, lupus nephritis, and renal transplantation rejection. Its pharmacological or genetic inhibition suggests diverse roles in renal cell types and disease models, pointing to its potential as a therapeutic target in kidney diseases (Li, Yu, & Zhuang, 2021).

EZH2 in Follicular Lymphoma

EZH2 plays a critical role in follicular lymphoma (FL) progression. Mutations and genomic gains in EZH2 are associated with distinct transcriptional changes, affecting patient survival and guiding potential therapies (Huet et al., 2017).

Emerging EZH2 Inhibitors in Lymphoma

The development of small molecule EZH2 inhibitors, like tazemetostat, highlights EZH2's role in non-Hodgkin lymphoma (NHL) and its potential in targeted lymphoma therapy (Lue & Amengual, 2018).

EZH2 in Cancer Treatment

EZH2's role in gene silencing makes it a key player in cancer progression. Its inhibitors have shown promise in treating various cancers, potentially improving outcomes and reducing toxicity (Italiano, 2016).

Selective Inhibitors of Protein Methyltransferases

Selective inhibitors of protein methyltransferases, including EZH2, are increasingly relevant in oncology, with some in clinical trials, highlighting their role in gene expression and chromatin state regulation (Kaniskan & Jin, 2017).

EZH2 in HIV-1 Latency

EZH2 plays a critical role in establishing and maintaining HIV-1 latency in primary cells. Inhibitors of EZH2 and other histone lysine methyltransferases show potential as latency-reversing agents in HIV treatment (Nguyen et al., 2017).

Development of New EZH2 Inhibitors

Studies on novel EZH2 inhibitors, such as hexahydroisoquinolin derivatives, demonstrate their potential in treating various cancers, including lymphomas, by altering gene expression patterns (Zhang et al., 2015).

Activating Mutations in EZH2 and Cancer

Mutations in EZH2, particularly in non-Hodgkin's B-cell lymphomas, lead to a gain-of-function phenotype with increased histone methylation. Understanding these mutations is crucial for the development of targeted inhibitors for cancer therapy (Kruger, Graves, & McCabe, 2017).

properties

sequence

FMVEDETVL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Histone-lysine N-methyltransferase EZH2 (120-128)

Origin of Product

United States

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